
Thorium;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium-tungsten compounds, particularly thoriated tungsten, are widely used in various industrial applications. Thoriated tungsten is an alloy that contains a small percentage of thorium dioxide (ThO₂) mixed with tungsten (W). This combination enhances the properties of tungsten, making it more suitable for high-temperature applications such as welding electrodes and filaments in electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thoriated tungsten is typically prepared through powder metallurgy. The process involves mixing tungsten powder with thorium dioxide powder, followed by pressing and sintering the mixture at high temperatures. This method ensures a uniform distribution of thorium dioxide within the tungsten matrix .
Industrial Production Methods
In industrial settings, thoriated tungsten electrodes are produced by blending tungsten and thorium dioxide powders, compacting the mixture into rods, and then sintering them at temperatures around 2000°C. The sintered rods are then ground to the desired shape and size .
Chemical Reactions Analysis
Types of Reactions
Thoriated tungsten primarily undergoes oxidation and reduction reactions. The tungsten component can react with oxygen at elevated temperatures to form tungsten trioxide (WO₃). Thorium dioxide is relatively stable but can be reduced under specific conditions .
Common Reagents and Conditions
Oxidation: Tungsten reacts with oxygen at high temperatures to form tungsten trioxide (WO₃).
Reduction: Thorium dioxide can be reduced using strong reducing agents like hydrogen gas at elevated temperatures
Major Products
Oxidation: Tungsten trioxide (WO₃)
Reduction: Metallic thorium (Th) and tungsten (W) under specific conditions
Scientific Research Applications
Thoriated tungsten has several scientific research applications:
Welding: Thoriated tungsten electrodes are widely used in gas tungsten arc welding (GTAW) due to their excellent arc stability and longevity
Electronics: Thoriated tungsten is used in the production of filaments for electronic devices, including light bulbs and cathode ray tubes
Nuclear Research: Thorium’s radioactive properties make it useful in nuclear research and potential future energy sources.
Material Science: The alloy’s high melting point and mechanical strength make it valuable in high-temperature material science applications
Mechanism of Action
The mechanism by which thoriated tungsten exerts its effects is primarily through the enhancement of tungsten’s properties by thorium dioxide. Thorium atoms diffuse to the surface of the tungsten, forming an electric dipole layer that facilitates electron emission. This results in improved arc stability and higher current-carrying capacity .
Comparison with Similar Compounds
Similar Compounds
Ceriated Tungsten: Contains cerium dioxide instead of thorium dioxide.
Lanthanated Tungsten: Contains lanthanum oxide and is known for its versatility and ease of use.
Zirconiated Tungsten: Contains zirconium dioxide and is primarily used for alternating current (AC) welding.
Uniqueness
Thoriated tungsten is unique due to its high electron emission capability and stability at high temperatures. It is particularly favored in applications requiring high current-carrying capacity and long electrode life .
Properties
CAS No. |
112909-21-4 |
|---|---|
Molecular Formula |
ThW |
Molecular Weight |
415.88 g/mol |
IUPAC Name |
thorium;tungsten |
InChI |
InChI=1S/Th.W |
InChI Key |
WLTSUBTXQJEURO-UHFFFAOYSA-N |
Canonical SMILES |
[W].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)

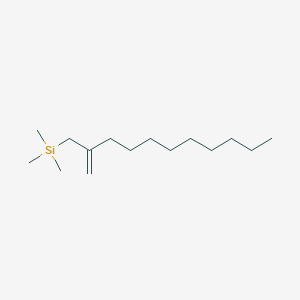

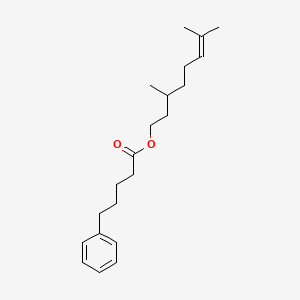


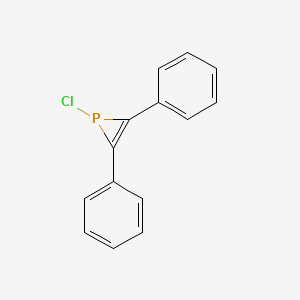
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
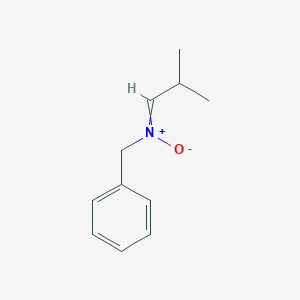
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
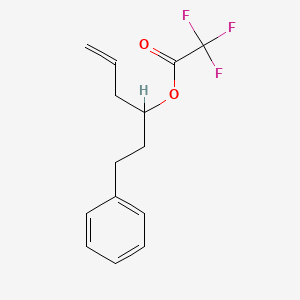
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
